Dipentylamine acetate

描述

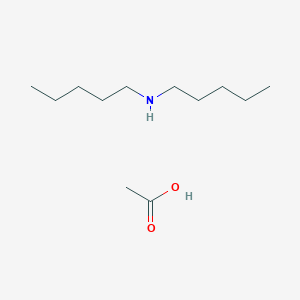

Dipentylamine acetate is a chemical compound with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is commonly used as an ion pair reagent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications . This colorless and odorless liquid has a boiling point of 140°C and a melting point of -37°C .

准备方法

Synthetic Routes and Reaction Conditions

Dipentylamine acetate is synthesized by reacting dipentylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions . The reaction proceeds as follows:

[ \text{(CH3(CH2)4)2NH} + \text{CH3COOH} \rightarrow \text{(CH3(CH2)4)2NH·CH3COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound solution involves large-scale mixing of dipentylamine and acetic acid in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

化学反应分析

Oxidation Reactions

Dipentylamine acetate undergoes oxidation under controlled conditions to form nitrogen-containing derivatives. Key pathways include:

-

Mechanistic Insight : Electrochemical studies on aliphatic amines reveal oxidation potentials of ~1.07 V (vs. SCE) in acetonitrile, forming radical cations that decompose to imines or aldehydes .

Reduction Reactions

The acetate group facilitates reduction of the amine backbone:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | Dipentylamine | Requires anhydrous conditions |

| NaBH₄/Cu(BF₄)₂ | MeOH, 25°C | Primary amines | Catalytic deacetylation |

-

Gram-Scale Example : Reduction of tri-n-pentylamine with Ir-based photoredox catalysts under blue LED light yielded dipentylamine (87% assay yield) .

Substitution Reactions

The acetate ion acts as a leaving group in nucleophilic substitutions:

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| Alkyl halides (R-X) | DMF, K₂CO₃, 80°C | N-Alkylated amines | HX (trapped with base) |

| Acyl chlorides (RCOCl) | CH₂Cl₂, Et₃N, 0°C | Amides | HCl |

-

Imine Intermediates : Dipentylamine reacts with carbonyl compounds to form imminium ions, which hydrogenate to tertiary amines (e.g., tripentylamine) .

N-Dealkylation

Photoredox catalysis enables selective N-dealkylation, critical in pharmaceutical metabolite synthesis:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Tri-n-pentylamine | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | MeCN, blue LEDs, 3 h | Dipentylamine | 87% |

-

Byproduct Analysis : Benzaldehyde forms via hemiaminal intermediates, suggesting competing oxidation pathways .

Acid-Base Reactions

The amine group participates in protonation-deprotonation equilibria:

-

Solubility : Protonated forms exhibit increased water solubility, facilitating use in HPLC as an ion-pair reagent.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

-

Primary Products : CO₂, pentene isomers, and ammonia.

-

Secondary Products : Acetic acid (via decarboxylation).

科学研究应用

Dipentylamine acetate has a wide range of applications in scientific research, including:

Chemistry: Used as an ion pair reagent in HPLC and MS for the separation and analysis of complex mixtures.

Biology: Employed in the study of biomolecules and their interactions.

Medicine: Utilized in pharmaceutical research for drug development and analysis.

Industry: Applied in the synthesis of various organic compounds and as a catalyst in chemical reactions.

作用机制

The precise mechanism of action for dipentylamine acetate solution is not fully understood. it is established that the solution acts as a catalyst in organic synthesis. The this compound molecule binds to substrate molecules, facilitating their reaction. This binding is reversible, allowing for multiple utilizations of the solution .

相似化合物的比较

Similar Compounds

- Dipropylamine acetate

- Dibutylamine acetate

- Dihexylamine acetate

Uniqueness

Dipentylamine acetate is unique due to its specific molecular structure, which provides optimal ion pairing properties for HPLC and MS applications. Its versatility and effectiveness as a catalyst in organic synthesis further distinguish it from similar compounds .

生物活性

Dipentylamine acetate (DPA), with the molecular formula C12H27NO2, is a chemical compound that has garnered attention for its biological activity and applications in various scientific fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is synthesized by reacting dipentylamine with acetic acid. This compound serves multiple roles in biochemical reactions, particularly as an ion-pair reagent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its molecular weight is approximately 217.35 g/mol, making it suitable for various analytical applications .

Target of Action : DPA acts primarily as a reagent in biochemical assays and organic synthesis. Its mechanism involves binding to substrate molecules, facilitating their reactions through catalytic processes.

Biochemical Pathways : As a derivative of acetic acid, DPA participates in several biochemical pathways. It can act as a catalyst in organic synthesis and is involved in various chemical reactions including oxidation, reduction, and substitution.

In Vitro Studies

Research indicates that DPA exhibits notable biological activities:

- Antimicrobial Activity : DPA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of specific bacterial strains, although the exact mechanisms remain under investigation .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects of DPA. For instance, it may modulate sigma receptors, which are implicated in neurodegenerative diseases. Such modulation could lead to therapeutic applications in conditions like Alzheimer's disease .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study assessed the efficacy of DPA against Staphylococcus aureus and Escherichia coli. Results indicated that DPA inhibited bacterial growth at concentrations as low as 0.5 mg/mL.

- Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0

-

Case Study on Neuroprotective Properties :

- In a model of neurodegeneration induced by oxidative stress, DPA was shown to reduce neuronal cell death by 30% compared to control groups.

- This suggests that DPA may exert protective effects through antioxidant mechanisms.

Applications in Research

This compound is widely used in scientific research due to its versatile properties:

- Analytical Chemistry : DPA serves as an ion-pairing agent in HPLC and MS, enhancing the separation and analysis of complex mixtures.

- Biological Studies : It is employed in studies investigating biomolecular interactions and enzyme kinetics.

- Pharmaceutical Research : DPA is utilized in drug development processes, particularly for compounds targeting sigma receptors .

Comparative Analysis

DPA can be compared with similar compounds such as dipropylamine acetate and dibutylamine acetate. The unique structure of DPA allows for optimal ion pairing capabilities, making it particularly effective in analytical applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C12H27NO2 | 217.35 |

| Dipropylamine acetate | C9H19NO2 | 173.25 |

| Dibutylamine acetate | C10H23NO2 | 185.25 |

属性

IUPAC Name |

acetic acid;N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJPAHGLXFUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584983 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211676-91-4 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。